molecular formula C25H23BN2O2 B13120178 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13120178
M. Wt: 394.3 g/mol
InChI Key: GKWWPSPFSFZIQC-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Unit: The carbazole moiety can be synthesized through a cyclization reaction of appropriate aniline derivatives.

    Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dioxaborolane Unit: The dioxaborolane unit is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-9-oxide.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The dioxaborolane unit can participate in further Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Carbazole-9-oxide.

    Reduction: 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is largely dependent on its application. In the context of OLEDs, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. The carbazole moiety plays a crucial role in stabilizing the electronic structure, while the dioxaborolane unit enhances the compound’s solubility and processability.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-Carbazol-9-yl)benzonitrile: Lacks the dioxaborolane unit, resulting in different solubility and electronic properties.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:

Uniqueness

3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the carbazole moiety, benzonitrile group, and dioxaborolane unit. This combination imparts the compound with distinct electronic properties, making it highly suitable for applications in organic electronics and materials science.

Properties

Molecular Formula

C25H23BN2O2

Molecular Weight

394.3 g/mol

IUPAC Name

3-carbazol-9-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C25H23BN2O2/c1-24(2)25(3,4)30-26(29-24)18-13-17(16-27)14-19(15-18)28-22-11-7-5-9-20(22)21-10-6-8-12-23(21)28/h5-15H,1-4H3

InChI Key

GKWWPSPFSFZIQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C#N

Origin of Product

United States

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